2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
Overview
Description
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene typically involves the bromination of 1-ethoxy-4-trifluoromethyl-benzene. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethoxy group and the trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds with diverse functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps in the presence of a palladium catalyst to form new carbon-carbon bonds . The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene can be compared with other similar compounds, such as:
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of an ethoxy group.
4-Bromo-1-(trifluoromethyl)benzene: Lacks the ethoxy group, making it less versatile in certain reactions.
The unique combination of the bromine atom, ethoxy group, and trifluoromethyl group in this compound provides distinct reactivity and properties, making it a valuable compound in various chemical and industrial applications .
Biological Activity
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (CAS Number: 934495-35-9) is an organic compound of interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical entities. The following sections will explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism involves interference with bacterial capsule biogenesis, which is crucial for bacterial virulence.
Table 1: Antimicrobial Efficacy Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 50 µg/mL | |
Staphylococcus aureus | 25 µg/mL | |
Candida albicans | 30 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary findings suggest that it may induce cytotoxicity in various cancer cell lines, including breast and cervical cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines using the MTT assay. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Table 2: Cytotoxicity Results in Cancer Cell Lines
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Disruption of Membrane Integrity : It has been suggested that the compound disrupts bacterial membranes, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Evidence indicates that it may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
Properties
IUPAC Name |
2-bromo-1-ethoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHCHJWJKGDLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669637 | |
Record name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934495-35-9 | |
Record name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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